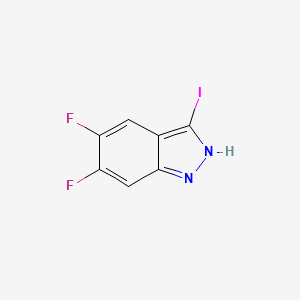

5,6-Difluoro-3-iodo-1H-indazole

Description

Overview of the Indazole Heterocycle as a Privileged Scaffold in Organic and Medicinal Chemistry Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in drug discovery. dntb.gov.uanih.govresearchgate.net This designation stems from its recurrent presence in a multitude of biologically active compounds. nih.govresearchgate.netnih.gov The structural rigidity and the presence of nitrogen atoms in the indazole core allow for specific interactions with various biological targets, making it a versatile framework for the design of therapeutic agents. mdpi.com

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor properties. nih.govnih.govnih.gov This broad spectrum of activity has fueled extensive research into the synthesis and biological evaluation of novel indazole-containing molecules. nih.gov Several indazole-based drugs have successfully reached the market, such as the anticancer agents niraparib (B1663559) and pazopanib, further cementing the importance of this heterocyclic system in medicinal chemistry. nih.govnih.gov The indazole structure typically exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. nih.govnih.gov

Significance of Halogenated Indazoles in Molecular Design and Chemical Biology

The introduction of halogen atoms, such as fluorine, chlorine, bromine, and iodine, onto the indazole scaffold can significantly influence the physicochemical and biological properties of the resulting molecules. Halogenation is a widely employed strategy in medicinal chemistry to enhance various attributes of a drug candidate. acs.org

Fluorine, in particular, can improve metabolic stability, binding affinity, and membrane permeability. The difluoro substitution pattern seen in 5,6-difluoro-3-iodo-1H-indazole is a common tactic to modulate the electronic properties of the aromatic ring. The presence of iodine offers a versatile handle for further chemical modifications. The carbon-iodine bond can readily participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse functional groups at the 3-position of the indazole ring. acs.orgresearchgate.net This synthetic flexibility is crucial for the exploration of structure-activity relationships (SAR) during the drug discovery process. mdpi.com

Specific Research Context of this compound as a Highly Substituted Indazole Derivative

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy. nih.gov The combination of the difluorinated benzene ring and the iodinated pyrazole ring provides a unique platform for creating targeted therapeutic agents. The fluorine atoms can enhance binding interactions with the target protein, while the iodine atom allows for the facile introduction of various substituents to optimize potency and selectivity.

The synthesis of such highly substituted indazoles can be challenging, often requiring multi-step sequences. acs.orgorganic-chemistry.org However, the development of efficient synthetic methodologies, including flow chemistry and various catalytic cross-coupling reactions, has made these valuable building blocks more accessible for research and development. researchgate.netacs.orgorganic-chemistry.org The strategic placement of the fluoro and iodo substituents on the indazole core of this compound makes it a valuable tool for medicinal chemists aiming to design next-generation therapeutics.

Properties

IUPAC Name |

5,6-difluoro-3-iodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYFBDDRIDFGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)I)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303826 | |

| Record name | 5,6-Difluoro-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-40-9 | |

| Record name | 5,6-Difluoro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoro-3-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 5,6 Difluoro 3 Iodo 1h Indazole

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 5,6-Difluoro-3-iodo-1H-indazole, DFT methods are employed to understand its fundamental quantum mechanical properties.

Quantum chemical calculations, particularly using DFT with basis sets like B3LYP/6-311+G(d,p), are instrumental in characterizing the electronic landscape of this compound. nih.gov These studies focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. core.ac.uk A smaller gap generally implies higher reactivity. core.ac.uk

The strategic placement of two electronegative fluorine atoms at the C5 and C6 positions, along with an iodine atom at C3, significantly influences the electron distribution across the indazole core. These substitutions modulate the energies of the HOMO and LUMO, thereby fine-tuning the molecule's reactivity. Global reactivity descriptors derived from these energies, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's behavior in chemical reactions. biointerfaceresearch.com

Table 1: Representative Calculated Reactivity Parameters for an Indazole Derivative

| Parameter | Symbol | Formula | Typical Value (eV) | Significance |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -1.3 | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.2 | Chemical reactivity and stability core.ac.uk |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.6 | Resistance to change in electron distribution biointerfaceresearch.com |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.9 | Electron-attracting power |

Note: The values presented are illustrative and based on typical DFT calculations for substituted indazole scaffolds.

DFT calculations are pivotal in mapping the reaction mechanisms involving halogenated indazoles. By computing the energies of reactants, transition states, and products, researchers can construct detailed potential energy surfaces for various transformations. This approach has been successfully applied to understand the regioselectivity of reactions on the indazole ring system, such as additions or substitutions. nih.gov

For instance, in reactions like N-alkylation or electrophilic aromatic substitution, computational models can predict the most likely site of attack by comparing the activation barriers for different pathways. Studies on related indazoles have shown that the 1H-tautomer is generally the more stable and reactive species in such transformations. nih.gov The presence of fluorine and iodine substituents further directs the regiochemical outcome, and DFT helps to rationalize these directing effects by analyzing the charge distribution and orbital interactions throughout the reaction coordinate.

Molecular Modeling in Structure-Activity Relationship Studies

Molecular modeling techniques are essential for understanding how this compound interacts with biological targets, a key aspect of medicinal chemistry and drug design. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking simulations can identify key binding modes within a protein's active site. These models reveal specific intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the iodine at C3), and hydrophobic interactions, that contribute to binding affinity. nih.gov

For example, the N-H group of the indazole's pyrazole (B372694) ring can act as a hydrogen bond donor, while the nitrogen atom at the N2 position can act as an acceptor. The difluorinated benzene (B151609) ring can participate in hydrophobic or π-stacking interactions. Understanding these interactions at an atomic level is crucial for the rational design of more potent and selective inhibitors based on the indazole scaffold. nih.gov

Indazoles can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Computational studies consistently show that for most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H form. nih.gov Quantum chemical calculations can precisely quantify this energy difference.

Furthermore, conformational analysis is used to determine the molecule's preferred three-dimensional shape. For this compound, this involves analyzing the rotational barriers and orientation of the substituents. The steric bulk of the iodine atom and the electronic influence of the fluorine atoms will dictate the molecule's stable conformations, which in turn affects its ability to fit into a biological target's binding pocket.

Predictive Computational Tools for Chemical Behavior (e.g., reactive sites)

Computational tools can generate maps of a molecule's properties, providing a visual guide to its chemical behavior. One of the most common tools is the Molecular Electrostatic Potential (MEP) map. nih.gov

MEP maps illustrate the charge distribution on the van der Waals surface of a molecule. For this compound, an MEP map would highlight electron-rich regions (typically colored in red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored in blue), which are prone to nucleophilic attack. The area around the pyrazole ring's nitrogen atoms would likely show negative potential, indicating a site for hydrogen bonding or metal coordination. Conversely, the hydrogen atom on N1 would be a region of positive potential. These maps serve as a powerful predictive tool for understanding and anticipating the compound's intermolecular interactions and reactive sites. biointerfaceresearch.com

Applications of 5,6 Difluoro 3 Iodo 1h Indazole in Advanced Chemical Research

Utilization as a Building Block in Complex Organic Synthesis

The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. nih.gov The utility of 5,6-Difluoro-3-iodo-1H-indazole stems from its capacity to serve as a versatile starting material for constructing more elaborate molecules.

The true power of this compound as a building block lies in the reactivity of its carbon-iodine bond. The iodine atom at the 3-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the straightforward introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This capability is fundamental for scaffold diversification, enabling chemists to generate large libraries of novel indazole-based compounds.

For instance, coupling reactions can be used to synthesize derivatives where the iodine is replaced by complex cyclic systems, a common strategy in the search for new therapeutic agents. researchgate.net The difluoro-substitution pattern on the benzene (B151609) ring is a key feature, as fluorine atoms can enhance binding affinity to biological targets and improve metabolic stability by blocking potential sites of enzymatic oxidation. This combination of a reactive handle (the iodo group) and desirable fluorine modifications makes the compound a highly valuable starting point for creating new chemical entities with potentially optimized pharmacological profiles. google.com

Beyond modifying the indazole core itself, this compound can act as a precursor for the synthesis of entirely different heterocyclic systems. The indazole ring can undergo various chemical transformations, including ring-opening and rearrangement reactions, to form other complex nitrogen-containing heterocycles. nih.gov The substituents on the indazole, particularly the versatile iodo group, can direct or participate in these transformations. For example, the iodo group can be transformed into other functional groups that then facilitate intramolecular cyclizations, leading to the formation of novel fused or spirocyclic heterocyclic structures. This makes the compound a valuable intermediate not just for elaborating on the indazole theme, but for exploring broader chemical space in the quest for new molecular architectures. nih.govresearchgate.net

Development of Chemical Probes and Tools for Biological Pathway Interrogation

Chemical probes are small molecules designed to interact with specific protein targets, allowing researchers to study their function in biological systems. nih.gov The structural features of this compound make it an attractive scaffold for the development of such tools.

Indazole derivatives are known to interact with various enzymes, and fluorinated versions have been noted for their potential as selective inhibitors. chemimpex.comresearchgate.net The 5,6-difluoro substitution pattern can influence the molecule's interaction with the active site of an enzyme, potentially leading to specific binding. Researchers can utilize this compound as a starting point to design inhibitors for a particular enzyme class, such as kinases or proteases. nih.govnih.gov By systematically modifying the scaffold, for example by replacing the iodine atom with different functional groups via cross-coupling, scientists can probe the structure-activity relationships that govern enzyme binding. This process helps in understanding the molecular basis of inhibition and the specific interactions that are critical for molecular recognition by the enzyme, without focusing on the therapeutic outcome. nih.gov

Similar to its application in enzyme studies, this compound can be used to develop ligands for studying receptor binding. The indazole core can mimic other biological heterocycles, while the difluoro pattern provides specific electronic properties that can be crucial for receptor recognition. The iodo group serves as a synthetic handle to attach various pharmacophores or reporter tags (like fluorescent dyes or biotin) necessary for binding assays. By synthesizing a series of derivatives based on this scaffold, researchers can explore how changes in the molecular structure affect binding affinity and selectivity for a given receptor. These studies are fundamental to understanding the principles of molecular recognition at the receptor level and provide valuable information for the rational design of more complex molecules. chemimpex.com

Potential Contributions to Materials Science and Agrochemical Development

The applications of this compound are not limited to the biomedical field. Its unique chemical properties also suggest potential uses in materials science and agrochemical research.

Fluorinated organic compounds are often prized in materials science for their enhanced thermal stability and chemical resistance. chemimpex.com The 5,6-difluoro-indazole scaffold could be incorporated into polymers or coatings to create advanced materials with improved durability. chemimpex.com The reactivity of the iodo group allows this molecule to be polymerized or grafted onto surfaces through various chemical reactions.

In the field of agrochemicals, many successful herbicides and fungicides are based on heterocyclic scaffolds. chemimpex.com The indazole nucleus itself is a known pharmacophore in this area. The specific difluoro-iodo substitution pattern of this compound offers a unique starting point for the synthesis and screening of new potential crop protection agents. The fluorine atoms can increase the biological activity and metabolic stability of the compound in target pests or plants, a desirable trait for developing effective agrochemicals. chemimpex.com

Role in Analytical Chemistry Methodologies

The utility of this compound in analytical chemistry is intrinsically linked to its primary function as a key starting material and advanced intermediate in the synthesis of complex pharmaceutical agents. While not typically employed as a direct analytical reagent, such as a titrant or a sensor component, its significance in analytical methodologies is paramount in the context of pharmaceutical quality control, process monitoring, and regulatory compliance.

The principal analytical application of this compound is its use as a reference standard. In the synthesis of active pharmaceutical ingredients (APIs), it is crucial to monitor and control for the presence of unreacted starting materials or intermediates in the final product. As a direct precursor to certain drug candidates, this compound serves as a specific impurity marker. Analytical laboratories develop and validate methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify trace amounts of this compound, ensuring the purity and safety of the final drug substance.

The characterization of this compound itself relies on a suite of modern analytical techniques. These methods are essential for confirming its structural integrity and assessing its purity before it is utilized in subsequent synthetic steps. Spectroscopic techniques are fundamental to its structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the molecular structure, confirming the specific arrangement of atoms and the presence of the distinct fluorine substituents. researchgate.netmdpi.com Mass spectrometry is used to corroborate the molecular weight and fragmentation pattern of the compound. nih.gov

Chromatographic methods are indispensable for determining the purity of this compound. HPLC is the predominant technique used to separate the compound from any synthesis-related impurities, allowing for accurate purity assessment, often expressed as a percentage area under the curve.

The table below summarizes the key analytical methodologies involved in the characterization and quality control associated with this compound.

| Analytical Technique | Application in Relation to this compound | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the compound itself; Detection and quantification as an impurity in final APIs. | Purity percentage (e.g., ≥98%); Trace-level concentration of residual intermediate. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of the synthesized intermediate. researchgate.netnih.gov | Definitive molecular structure, confirmation of fluorine and iodine positions on the indazole ring. |

| Mass Spectrometry (MS) | Confirmation of molecular identity and assistance in structural analysis. nih.gov | Molecular weight (e.g., 280.02 g/mol), isotopic pattern, and fragmentation data. biosynth.comchembk.com |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. rsc.org | Characteristic absorption bands for N-H, C-F, and aromatic C-H bonds. |

Structure Activity Relationship Sar Studies Pertaining to 5,6 Difluoro 3 Iodo 1h Indazole and Its Derivatives

Impact of Halogenation on Molecular Properties Affecting Interactions

The introduction of halogen atoms, specifically fluorine and iodine, into the indazole ring system significantly alters the molecule's electronic and steric characteristics. These changes have a profound impact on how the molecule interacts with its biological targets.

Influence of Fluorine Substituents on Molecular Interactions and Lipophilicity

The incorporation of fluorine atoms at the C-5 and C-6 positions of the indazole ring is a key strategy in medicinal chemistry to enhance a compound's therapeutic profile. Fluorine's high electronegativity can influence the electron distribution within the molecule, potentially leading to more potent and specific interactions with biological targets. This can result in improved binding affinity and, consequently, higher potency of drug candidates.

The strong carbon-fluorine (C-F) bond also contributes to increased metabolic stability, meaning the compound is less likely to be broken down by enzymes in the body. nih.gov This can lead to a longer duration of action and improved bioavailability. nih.gov Furthermore, the presence of fluorine can increase the lipophilicity of a molecule, which can aid in its ability to penetrate hydrophobic protein pockets. nih.gov The strategic placement of fluorine can also modulate the acidity of the N-H bond in the pyrazole (B372694) ring, a critical factor for its interaction with target proteins.

For instance, studies on fluorinated indazole derivatives as Rho kinase (ROCK1) inhibitors have shown that the position of the fluorine atom is crucial for activity. A fluorine atom at the C-6 position significantly enhanced ROCK1 inhibitory potency compared to a fluorine at the C-4 position. nih.gov This highlights the nuanced effects of fluorine substitution on molecular interactions.

Role of Iodine in Modulating Molecular Recognition and Intermolecular Forces

The iodine atom at the C-3 position of the indazole core plays a significant role in molecular recognition through its ability to form halogen bonds. This type of non-covalent interaction, where the iodine acts as a halogen bond donor, can be a powerful tool in drug design for enhancing binding affinity and specificity to a target protein.

Regiochemical Effects of Substituents on Scaffold Activity Profiles

The specific placement of substituents on the indazole ring, known as regiochemistry, is a critical determinant of the compound's biological activity. The effects of substitution at the C-3, C-5, and C-6 positions, as well as at the nitrogen atoms of the pyrazole ring, have been extensively studied.

Analysis of C-3, C-5, and C-6 Substitution Patterns

The substitution pattern on the indazole ring plays a crucial role in determining the biological activity of its derivatives. SAR studies have revealed that the nature and position of these substituents are critical for potency and selectivity.

For example, in a series of 1,3-disubstituted indazoles designed as HIF-1 inhibitors, the substituent at the C-3 position was found to be crucial for high inhibitory activity. elsevierpure.com Similarly, for indazole-based inhibitors of the IDO1 enzyme, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position was essential for strong inhibitory activity. nih.gov

The substituents on the benzene (B151609) ring of the indazole core also significantly influence activity. As mentioned earlier, the placement of fluorine at the C-6 position of the indazole ring in ROCK1 inhibitors led to a dramatic increase in potency compared to substitution at C-4. nih.gov Furthermore, research on 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions has demonstrated significant IDO1 inhibitory activities. nih.gov

| Compound/Derivative Series | Substitution Position | Substituent | Impact on Activity | Reference |

|---|---|---|---|---|

| ROCK1 Inhibitors | C-6 | Fluorine | Significantly enhanced inhibitory potency | nih.gov |

| ROCK1 Inhibitors | C-4 | Fluorine | Low potency | nih.gov |

| HIF-1 Inhibitors | C-3 | Substituted furan (B31954) moiety | Crucial for high inhibition | elsevierpure.com |

| IDO1 Enzyme Inhibitors | C-3 | Substituted carbohydrazide | Crucial for strong inhibitory activity | nih.gov |

| IDO1 Enzyme Inhibitors | C-4 and C-6 | Disubstituent groups | Remarkable inhibitory activities | nih.gov |

Consequences of N-Substitution (N1/N2) on the Indazole Core

The indazole scaffold can be substituted at either the N-1 or N-2 position of the pyrazole ring, and the resulting regioisomers often exhibit distinct biological profiles. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govnih.gov The regioselectivity of N-alkylation can be influenced by various factors, including the substituents on the indazole ring and the reaction conditions. nih.govresearchgate.net

For instance, in the development of ROCK I inhibitors, N-substituted prolinamido indazoles were designed where the nitro group of a lead compound was replaced with a flexible N-substituted prolinamido group. nih.gov Molecular docking studies of these inhibitors revealed that key hydrogen-bond interactions between the nitrogen and NH in the indazole ring and the target protein were maintained. nih.gov

The synthesis of either the N-1 or N-2 substituted indazole can be challenging, often resulting in a mixture of both regioisomers. beilstein-journals.org However, regioselective synthetic methods have been developed. For example, N-1 selective alkylation has been achieved using sodium hydride in tetrahydrofuran, with the regioselectivity being influenced by steric and electronic effects of substituents on the indazole ring. nih.govresearchgate.net Conversely, certain conditions can favor the formation of the N-2 regioisomer. nih.gov

| Reaction Condition | Indazole Substituent | Resulting N-Substitution | Reference |

|---|---|---|---|

| Sodium hydride in THF | C-3 carboxymethyl, 3-tert-butyl, 3-COMe, 3-carboxamide | >99% N-1 regioselectivity | nih.govresearchgate.net |

| Sodium hydride in THF | C-7 NO2 or CO2Me | Excellent N-2 regioselectivity (≥96%) | nih.govresearchgate.net |

| Mitsunobu conditions | Unsubstituted indazole | Preference for N-2 regioisomer (N-1:N-2 = 1:2.5) | nih.gov |

Elucidation of Specific Interactions Governing Molecular Activity

The biological activity of 5,6-Difluoro-3-iodo-1H-indazole and its derivatives is governed by a complex interplay of specific molecular interactions with their target proteins. These interactions, which include hydrogen bonding, halogen bonding, and hydrophobic interactions, are dictated by the compound's three-dimensional structure and electronic properties.

Molecular docking studies have been instrumental in elucidating these interactions. For example, in the case of N-substituted prolinamido indazole ROCK I inhibitors, docking studies predicted two key hydrogen-bond interactions between the nitrogen and NH in the indazole ring and a methionine residue (Met 156) in the active site of the kinase. nih.gov Additionally, an amide NH was predicted to form a hydrogen bond with an alanine (B10760859) residue (Ala 215), and a pi-cation interaction was observed between a terminal phenyl ring and a lysine (B10760008) residue (Lys 105). nih.gov

The sulfonamide moiety, when incorporated into indazole derivatives, can act as a bioisostere for a carboxylic group and form important interactions. mdpi.com In molecular docking studies of indazole-based sulfonamides with the MAPK1 enzyme, the sulfonamide group was shown to form hydrogen bonds with key amino acid residues, contributing to the compound's strong affinity for the target. mdpi.com

Future Research Directions and Challenges in 5,6 Difluoro 3 Iodo 1h Indazole Chemistry

Innovation in Sustainable and Scalable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally benign methods for the synthesis of functionalized indazoles is a continuous endeavor in organic chemistry. benthamdirect.combohrium.com For 5,6-Difluoro-3-iodo-1H-indazole, a primary challenge lies in establishing synthetic routes that are both scalable and adhere to the principles of green chemistry.

Future research in this area should focus on:

Metal-Free Synthesis: Exploring and optimizing metal-free synthetic pathways to construct the indazole core and introduce the iodo- and difluoro-substituents. organic-chemistry.orgacs.orgnih.gov This could involve novel cyclization strategies that avoid the use of heavy metals, thereby reducing environmental impact and simplifying purification processes. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, which are crucial for industrial-scale production. researchgate.net

One-Pot Reactions: Designing one-pot, multi-component reactions that allow for the construction of the substituted indazole from simple precursors in a single synthetic operation. This approach improves efficiency by reducing the number of intermediate purification steps. acs.orgnih.gov

Solid-Phase Synthesis: Investigating solid-phase synthesis strategies, which can facilitate the modular construction of highly substituted indazole derivatives and simplify product isolation. researchgate.netrsc.org

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Metal-Free Synthesis | Reduced toxicity, lower cost, simplified purification. organic-chemistry.orgacs.org | May require harsh reaction conditions or less common reagents. |

| Flow Chemistry | Enhanced safety, scalability, and process control. researchgate.net | High initial equipment cost, requires specialized expertise. |

| One-Pot Reactions | Increased efficiency, reduced waste and resource consumption. acs.org | Complex reaction optimization, potential for side reactions. |

| Solid-Phase Synthesis | High-throughput synthesis, ease of purification. researchgate.netrsc.org | Limited scalability, potential for reagent excess. |

Exploration of Novel Chemical Transformations and Reaction Discovery

The 3-iodo substituent in this compound serves as a versatile synthetic handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov Future research should aim to expand the repertoire of reactions involving this functional group.

Key areas for exploration include:

Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki-Miyaura, Heck, and Sonogashira couplings to explore more complex and novel cross-coupling partners. This could involve C-N and C-O bond-forming reactions to introduce diverse functionalities. youtube.com The development of mild reaction conditions for these couplings on the unprotected indazole core is also a significant area of interest. nih.govresearchgate.net

C-H Activation: Investigating direct C-H activation/functionalization at other positions of the indazole ring, which would provide alternative routes to novel derivatives without pre-functionalization. acs.orgresearchgate.net

Photoredox Catalysis: Utilizing photoredox catalysis to enable new types of transformations at the iodo-position under mild conditions, potentially accessing radical intermediates and unique reaction pathways.

Fluorination Chemistry: While the benzene (B151609) ring is already difluorinated, exploring methods for late-stage fluorination or trifluoromethylation at other positions could further modulate the compound's properties. organic-chemistry.orgacs.org

Integration of Advanced Computational Chemistry for Rational Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds and reaction pathways. biotech-asia.orgnih.gov For this compound, computational methods can play a pivotal role in several areas.

Future directions include:

DFT Studies: Employing Density Functional Theory (DFT) to elucidate reaction mechanisms, predict regioselectivity, and understand the electronic effects of the difluoro and iodo substituents on the reactivity of the indazole core. nih.govacs.org DFT calculations can also help in understanding the stability of different tautomers and conformers. nih.gov

Molecular Docking and Dynamics: Using molecular docking and molecular dynamics simulations to predict the binding modes and affinities of this compound derivatives with various biological targets. biotech-asia.orgresearchgate.net This can guide the rational design of potent and selective inhibitors for enzymes such as kinases. scispace.com

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of novel derivatives with their biological activities, aiding in the prediction of the properties of yet-to-be-synthesized compounds. researchgate.net

The following table outlines the potential applications of computational tools in the study of this compound:

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity and regioselectivity, analyzing electronic structure. nih.govacs.orgdntb.gov.ua |

| Molecular Docking | Predicting binding modes and affinities with biological targets (e.g., proteins, enzymes). biotech-asia.orgresearchgate.netrsc.org |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and conformational changes over time. researchgate.netscispace.com |

| QSAR | Developing predictive models for biological activity based on molecular structure. researchgate.net |

Expansion into Emerging Areas of Chemical Science and Technology

The unique combination of a fluorinated scaffold and a reactive iodine atom makes this compound a candidate for applications beyond traditional medicinal chemistry. nih.govdrugbank.comnih.gov

Potential emerging areas for exploration are:

Materials Science: Investigating the use of derivatives of this compound in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substituents can enhance the stability and electronic properties of these materials. researchgate.net

Chemical Biology: Designing and synthesizing chemical probes based on this scaffold for studying biological processes. The iodo-group can be used for bioconjugation or as a handle for attaching reporter groups.

Agrochemicals: Exploring the potential of derivatives as new herbicides, fungicides, or insecticides, as fluorinated heterocycles often exhibit potent biological activity in this sector.

Corrosion Inhibition: Investigating the potential of indazole derivatives to form protective films on metal surfaces, an application that has been explored for related heterocyclic compounds. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 5,6-Difluoro-3-iodo-1H-indazole, and how can regioselectivity be ensured during iodination?

- Methodological Answer : The synthesis of this compound can be adapted from protocols for analogous indazole derivatives. A two-step approach is recommended:

Core Formation : Start with a fluorinated benzene precursor (e.g., 5,6-difluoro-1H-indazole) synthesized via cyclization of hydrazine derivatives with fluorinated benzaldehydes under acidic conditions .

Iodination : Use N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C. Regioselectivity at the 3-position can be achieved by leveraging steric and electronic effects; fluorine groups at 5,6-positions direct electrophilic substitution to the 3-position due to their electron-withdrawing nature .

Characterization : Confirm regiochemistry via -NMR (absence of aromatic protons at positions 5,6) and -NMR (distinct coupling patterns) .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

- Spectroscopy :

- -NMR: Expect a singlet for the indazole NH proton (~12 ppm) and absence of aromatic protons at positions 5,5.

- -NMR: Confirm iodine incorporation via deshielded C3 signal (~90–100 ppm) .

- HRMS: Match molecular ion [M+H]+ to theoretical mass (CHFIN: calc. 296.93) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and pharmacological potential of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecule’s geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites for further functionalization .

- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. The iodine atom may enhance binding via halogen bonding, as seen in other iodinated indazoles .

- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5–3.5) and blood-brain barrier permeability, critical for CNS-targeted studies .

Q. What strategies resolve contradictions in reported biological activities of fluorinated indazoles?

- Methodological Answer : Contradictions often arise from assay variability or structural nuances. To address this:

Standardize Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

Structure-Activity Relationship (SAR) Analysis : Compare this compound with analogs (e.g., 4-nitro or brominated derivatives) to isolate iodine’s role. For example, iodine’s bulk may hinder binding in sterically constrained targets .

Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical models (ANOVA) to identify outliers .

Q. How can researchers optimize the synthesis of this compound for scalability without compromising yield?

- Methodological Answer :

- Catalytic Optimization : Replace stoichiometric iodination agents (e.g., NIS) with catalytic systems (e.g., KI/Oxone in acetic acid) to reduce cost and waste .

- Flow Chemistry : Implement continuous flow reactors for precise temperature control during exothermic iodination steps, improving reproducibility and safety .

- Crystallization : Use anti-solvent precipitation (e.g., water in DMSO) to isolate the product with >90% yield and minimal impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.